B261

Fluorescence Spectroscopy Photoacid Pyrene Dyes

Standard fluorescent dyes lack specificity for hydrolase enzymes, leading to false positives. B261 (8-Ethoxy-N,N,N′,N′,N″,N″-hexamethylpyrene-1,3,6-trisulfonamide) solves this as a structurally unique, enzyme-activated fluorogenic substrate. - **Ex/Em 380/520 nm**: Compatible with DAPI/FITC filter sets; no specialized optics required. - **Hydrolase selectivity**: 8-ethoxy group essential for enzymatic activation; substitution with 8-hydroxy analog alters pKa & specificity. - **Live-cell ready**: Clear spectral separation from GFP/FITC enables multiplexing without bleed-through. Supplied as DMSO-soluble solid for HTS, TCSPC, or membrane fluidity studies.

Molecular Formula C24H29N3O7S3
Molecular Weight 567.7 g/mol
CAS No. 127070-69-3
Cat. No. B3339848
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameB261
CAS127070-69-3
Molecular FormulaC24H29N3O7S3
Molecular Weight567.7 g/mol
Structural Identifiers
SMILESCCOC1=CC(=C2C=CC3=C(C=C(C4=C3C2=C1C=C4)S(=O)(=O)N(C)C)S(=O)(=O)N(C)C)S(=O)(=O)N(C)C
InChIInChI=1S/C24H29N3O7S3/c1-8-34-19-13-20(35(28,29)25(2)3)16-11-12-18-22(37(32,33)27(6)7)14-21(36(30,31)26(4)5)17-10-9-15(19)23(16)24(17)18/h9-14H,8H2,1-7H3
InChIKeyZZBMLCMOOSUCTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





B261: Fluorogenic Hydrolase Substrate


B261, chemically identified as 8-Ethoxy-N,N,N′,N′,N″,N″-hexamethylpyrene-1,3,6-trisulfonamide (CAS 127070-69-3), is a synthetic, multifunctional fluorescent dye characterized by a pyrene core bearing three sulfonamide groups and an 8-ethoxy substituent . This compound is classified as a photoacid analog and is functionally defined as a fluorogenic substrate for hydrolase enzymes, enabling the real-time visualization of enzymatic activity in biological systems . Its unique structural features confer distinct photophysical properties, including excitation at 380 nm and emission at 520 nm, which are critical for specific assay design .

B261: Why Generic Substitution Fails


Generic substitution of B261 with other fluorescent dyes or fluorogenic substrates is scientifically unsound due to the compound's highly specific structural and functional attributes. Unlike simple fluorescent stains that passively label cellular components, B261 functions as a synthetic, enzyme-activated fluorogenic hydrolase substrate . Its 8-ethoxy group and sulfonamide architecture directly influence its reactivity with hydrolases, a property not shared by alternative probes like HPTS or generic coumarin derivatives . Substitution with an in-class analog lacking the 8-ethoxy modification (e.g., the 8-hydroxy analog HPTA) would fundamentally alter the compound's pKa, excited-state proton transfer dynamics, and, crucially, its specificity as a hydrolase substrate, leading to irreproducible or erroneous assay results . Furthermore, B261's distinct excitation/emission profile (380/520 nm) necessitates specific optical filter sets, and substitution with a dye of different spectral properties compromises compatibility with established instrumentation protocols [1].

B261: Quantitative Differentiation Evidence


Emission Spectrum: B261 vs. HPTA

B261 (8-ethoxy derivative) is a structural analog of the widely studied photoacid 8-hydroxy-N,N,N′,N′,N″,N″-hexamethylpyrene-1,3,6-trisulfonamide (HPTA). The substitution of the 8-ethoxy group in B261 for the 8-hydroxy group in HPTA results in a significant blue shift in the fluorescence emission spectrum. While both compounds share the same excitation maximum (λex 380 nm), B261 exhibits an emission maximum at λem 520 nm under reaction product conditions , in contrast to HPTA which emits at λem 545 nm in 0.1 M Tris pH 9.0 [1]. This spectral difference is critical for multiplexing experiments and for avoiding spectral overlap with other common fluorophores like FITC or GFP.

Fluorescence Spectroscopy Photoacid Pyrene Dyes

Solubility: DMSO vs. Aqueous-Only Dyes

B261 exhibits differential solubility characteristics that directly impact its utility in enzymatic assays. Vendor specifications confirm that B261 is soluble in dimethyl sulfoxide (DMSO) for the preparation of stock solutions . This contrasts with many water-soluble, sulfonated pyrene dyes (e.g., HPTS, 8-hydroxypyrene-1,3,6-trisulfonic acid) which are directly soluble in aqueous buffers. The requirement for DMSO solubilization for B261, while a procedural step, allows for the creation of stable, concentrated stock solutions that can be diluted into aqueous assay buffers without precipitation, a common issue with less soluble fluorogenic substrates.

Assay Development Sample Preparation Solubility

Functional Purity: TLC vs. HPCE

The stated purity specification for B261 is ~85% as determined by Thin-Layer Chromatography (TLC) . This is a functional purity grade deemed 'suitable for fluorescence' applications, specifically as a fluorogenic hydrolase substrate . In comparison, the related hydroxy analog HPTA is often supplied at a higher purity specification of ≥95% (HPCE) for its use as a pH indicator . The difference in purity specification (85% vs. 95%) and analytical method (TLC vs. HPCE) reflects the distinct functional requirements of the two compounds: B261's application as an enzymatic substrate tolerates a slightly lower purity profile without compromising assay sensitivity, whereas HPTA's role as a precise pH indicator demands higher purity.

Enzymology Hydrolase Quality Control

Excitation Compatibility with DAPI Filters

B261's excitation maximum (λex) is specified at 380 nm . This places its excitation peak within the range commonly accessible using standard DAPI/Hoechst filter cubes (typically 350-400 nm excitation) on most fluorescence microscopes and plate readers. In contrast, the 8-hydroxy analog HPTA has a reported λex of 490 nm (in Tris buffer) [1], which requires a FITC/GFP filter set. This difference in excitation wavelength provides B261 with a distinct advantage in multiplexing applications where the FITC/GFP channel is already occupied by another probe, or where DAPI/Hoechst-compatible instrumentation is the primary available hardware.

Fluorescence Microscopy Instrumentation Filter Sets

B261: Research & Industrial Applications


Multi-Well Plate Hydrolase Assays

B261 is optimally deployed as a fluorogenic substrate in high-throughput screening (HTS) assays for hydrolase enzymes, including lipases, esterases, and proteases. Its 380/520 nm excitation/emission profile ensures compatibility with standard plate readers equipped with DAPI/Fluorescein filter sets, a key differentiator from red-shifted substrates that may require specialized optics. The compound's solubility in DMSO facilitates the preparation of stable stock solutions for consistent liquid handling and automated dispensing.

Live-Cell Imaging with Spectral Separation

B261 is the preferred fluorogenic substrate for live-cell imaging experiments where multiplexing with GFP-tagged proteins or FITC-labeled antibodies is required. Unlike the hydroxy analog HPTA (λem 545 nm) , B261's emission at 520 nm allows for clear spectral separation, preventing signal bleed-through and enabling accurate co-localization studies of hydrolase activity within specific cellular compartments.

ESPT Dynamics in Photoacid Research

As a structural analog of the well-characterized photoacid HPTA, B261 (8-ethoxy derivative) serves as a critical control or alternative probe in fundamental photochemistry research . The substitution of the 8-ethoxy group for an 8-hydroxy group systematically alters the compound's pKa and deprotonation kinetics . Researchers utilize B261 in pump-probe spectroscopy and time-correlated single photon counting (TCSPC) experiments to dissect the mechanistic steps of excited-state proton transfer in polar solvents, where its distinct photophysical signature provides a comparative baseline to the faster-responding HPTA.

Membrane Dynamics & Lipase Activity

B261 is specifically utilized in biophysical studies of lipid bilayer membranes . Its pyrene core and sulfonamide architecture allow it to be incorporated into synthetic lipid bilayers, where its fluorescence properties are exquisitely sensitive to the local microenvironment. This enables quantitative monitoring of membrane fluidity, permeability changes, and the real-time activity of membrane-associated lipases. This application leverages B261's unique structural features not found in simple, water-soluble fluorescent dyes.

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